![molecular formula C16H12N2O7 B2859930 N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-2-nitrobenzamide CAS No. 1418113-88-8](/img/structure/B2859930.png)
N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-2-nitrobenzamide
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Description
N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-2-nitrobenzamide is a useful research compound. Its molecular formula is C16H12N2O7 and its molecular weight is 344.279. The purity is usually 95%.
BenchChem offers high-quality N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optically Active Polymer Precursors
This compound serves as a precursor for creating optically active polymers. Its symmetrical structure is advantageous for polymerization through two mechanisms: Ring-Opening Metathesis Polymerization (ROMP) and addition polymerization . These polymers have significant applications in advanced materials science, particularly in the development of novel plastics and resins with specific optical properties.
Biomolecule-Ligand Complex Study
In the realm of biochemistry, the compound is used to study biomolecule-ligand complexes . Understanding these complexes is crucial for elucidating biological processes and can lead to the development of targeted therapies in medicine.
Free Energy Calculations
The compound is instrumental in computational chemistry for free energy calculations . These calculations are essential for predicting reaction rates, understanding enzyme catalysis, and designing drugs with higher efficacy and lower side effects.
Structure-Based Drug Design
It plays a significant role in structure-based drug design (SBDD) . SBDD involves the design of chemical structures with the intent to bind to a target protein, and this compound aids in refining the binding affinity and specificity of potential drug candidates.
X-ray Crystal Complex Refinement
The compound is also utilized in the refinement of x-ray crystal complexes . This application is vital for achieving high-resolution structures of protein-ligand complexes, which are fundamental for drug design and understanding protein function.
Synthesis of Norbornene-Type Monomers
It acts as a precursor for the synthesis of new norbornene-type monomers . These monomers are important for the production of new materials with desirable mechanical and thermal properties.
Advanced Material Science
The compound’s structure allows for the exploration of new materials with potential applications in electronics, photonics, and nanotechnology . Researchers can manipulate its properties to develop materials with specific functionalities.
Chemical Education and Research
Lastly, this compound is used in chemical education and research to demonstrate synthetic pathways and reactions . It provides a practical example of complex organic synthesis and the principles of stereochemistry.
properties
IUPAC Name |
N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7/c19-13(8-3-1-2-4-9(8)18(22)23)17-7-16-6-5-10(25-16)11-12(16)15(21)24-14(11)20/h1-6,10-12H,7H2,(H,17,19)/t10-,11-,12+,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKFNVPVBWUVNZ-OVZMXSCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC23C=CC(O2)C4C3C(=O)OC4=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC[C@]23C=C[C@H](O2)[C@H]4[C@@H]3C(=O)OC4=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-2-nitrobenzamide |
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